

An In-depth Technical Guide to Methyl 4-bromothiophene-3-carboxylate

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Compound of Interest

Compound Name: Methyl 4-bromothiophene-3-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Abstract


This technical guide provides a comprehensive overview of **Methyl 4-bromothiophene-3-carboxylate**, a key heterocyclic building block in organic synthesis. The document details its chemical identity, including its IUPAC name and structure, and summarizes its physical and chemical properties. A detailed experimental protocol for its synthesis via the esterification of 4-bromothiophene-3-carboxylic acid is provided, alongside a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development who utilize substituted thiophenes in their work.

Chemical Identity and Structure

Methyl 4-bromothiophene-3-carboxylate is a substituted thiophene derivative that serves as a versatile intermediate in the synthesis of more complex molecules.

- IUPAC Name: **Methyl 4-bromothiophene-3-carboxylate**
- CAS Number: 78071-37-1
- Molecular Formula: $C_6H_5BrO_2S$

- Molecular Weight: 221.07 g/mol
- Chemical Structure:

 alt text

Physicochemical Properties

A summary of the key physical and chemical properties of **Methyl 4-bromothiophene-3-carboxylate** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

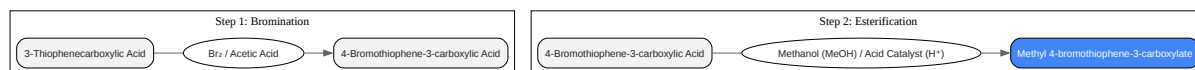
Property	Value
Appearance	Solid
Boiling Point	244.4 ± 20.0 °C (Predicted)
Density	1.662 ± 0.06 g/cm ³ (Predicted)
Purity	Typically ≥95%
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.

Synthesis

The most common and direct route for the synthesis of **Methyl 4-bromothiophene-3-carboxylate** is through the esterification of its corresponding carboxylic acid, 4-bromothiophene-3-carboxylic acid.

Synthesis Pathway

The synthesis involves a two-step process starting from 3-thiophenecarboxylic acid: bromination to yield 4-bromothiophene-3-carboxylic acid, followed by esterification to the final product.



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A high-level overview of the synthesis of **Methyl 4-bromothiophene-3-carboxylate**.

Experimental Protocols

A detailed protocol for the bromination of 3-thiophenecarboxylic acid is not readily available in the searched literature. However, a general procedure for the bromination of thiophene derivatives can be adapted.

This protocol describes a standard Fischer esterification method to convert 4-bromothiophene-3-carboxylic acid to its methyl ester.

Materials:

- 4-bromothiophene-3-carboxylic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane or diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiophene-3-carboxylic acid in an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure using a rotary evaporator.
- Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **Methyl 4-bromothiophene-3-carboxylate**.
- The crude product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Data

While specific ^1H and ^{13}C NMR spectra for **Methyl 4-bromothiophene-3-carboxylate** were not found in the search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- ^1H NMR: The spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the thiophene ring, and a singlet in the upfield region corresponding to the methyl ester protons.
- ^{13}C NMR: The spectrum will show signals for the carbonyl carbon of the ester, the four carbons of the thiophene ring (two of which will be quaternary and two attached to a proton), and the methyl carbon of the ester. The carbon attached to the bromine atom will be significantly shifted.

Applications in Research and Development

Methyl 4-bromothiophene-3-carboxylate is a valuable building block for the synthesis of a variety of target molecules in several key areas:

- **Pharmaceuticals:** The thiophene scaffold is a common motif in many biologically active compounds. This intermediate can be used to introduce a substituted thiophene ring into potential drug candidates.
- **Organic Electronics:** Thiophene-based polymers are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). **Methyl 4-bromothiophene-3-carboxylate** can serve as a monomer or a precursor to monomers for the synthesis of these advanced materials.
- **Fine Chemicals:** It is a useful intermediate for the synthesis of other fine chemicals and research compounds where a 4-bromo-3-carbomethoxythiophene unit is required.

Conclusion

Methyl 4-bromothiophene-3-carboxylate is a key synthetic intermediate with significant potential in various fields of chemical research and development. This guide has provided essential information on its identity, properties, and a detailed protocol for its synthesis. The provided information aims to facilitate its use and application by researchers and professionals in their respective domains.

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